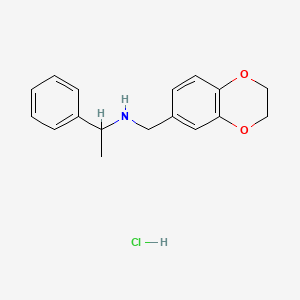
2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide
Overview
Description
2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide, also known as CQA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CQA is a small molecule that is capable of modulating cellular signaling pathways, making it a valuable tool for investigating various biological processes.
Mechanism of Action
2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide works by inhibiting the activity of certain enzymes and signaling pathways within cells. Specifically, it has been shown to inhibit the activity of protein kinase C, a key regulator of cellular signaling. By inhibiting this pathway, 2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide is able to modulate a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide can inhibit the growth and proliferation of cancer cells, while also inducing apoptosis. Additionally, 2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a range of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide in lab experiments is its specificity for certain cellular signaling pathways. This allows researchers to investigate specific biological processes with a high degree of precision. However, one limitation of 2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide is its potential toxicity, particularly at high doses. Careful dosage and administration is therefore necessary to ensure the safety of experimental subjects.
Future Directions
There are a number of potential future directions for research involving 2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide. One area of interest is the development of new therapeutics based on the compound's ability to modulate cellular signaling pathways. Additionally, further research is needed to fully understand the mechanisms of action of 2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide, as well as its potential applications in a range of disease states. Finally, there is potential for the development of new synthetic compounds based on the structure of 2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide, which could have even greater specificity and efficacy in modulating cellular signaling pathways.
Scientific Research Applications
2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide has been shown to have a range of applications in scientific research. One of its primary uses is as a tool for investigating cellular signaling pathways, particularly those involved in cancer cell growth and proliferation. 2-cyano-3-(5-phenyl-2-furyl)-N-8-quinolinylacrylamide has also been used to study the mechanisms of action of various drugs, as well as to investigate the effects of environmental toxins on cellular function.
properties
IUPAC Name |
(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-quinolin-8-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2/c24-15-18(14-19-11-12-21(28-19)16-6-2-1-3-7-16)23(27)26-20-10-4-8-17-9-5-13-25-22(17)20/h1-14H,(H,26,27)/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTJXKAEPJRQPQ-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(5-phenyl-2-furyl)-N-(8-quinolinyl)-2-propenamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(3-nitrophenyl)urea](/img/structure/B4764044.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4764047.png)

![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4764072.png)
![13-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B4764079.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4764086.png)
![3-[(isobutylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4764089.png)
![N-(4-chlorobenzyl)-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4764092.png)
![2-[(2-methoxyethyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4764105.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4764125.png)
![methyl 2-(4-fluorophenyl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4764130.png)
![N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4764135.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-ethyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4764140.png)